Difluoromethylmercapto-bromobenzene
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Overview
Description
Difluoromethylmercapto-bromobenzene is an organofluorine compound that features a bromobenzene core substituted with a difluoromethylmercapto group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a bromobenzene derivative reacts with a difluoromethylthiolate anion under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reactivity of the difluoromethylthiolate anion.
Industrial Production Methods
Industrial production of difluoromethylmercapto-bromobenzene may involve continuous flow synthesis techniques to enhance yield and purity. These methods often integrate sequential catalysis and continuous chromatography to streamline the process and reduce waste .
Chemical Reactions Analysis
Types of Reactions
Difluoromethylmercapto-bromobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The difluoromethylmercapto group can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium amide (NaNH₂) in liquid ammonia at low temperatures.
Electrophilic Substitution: Concentrated sulfuric acid for sulfonation or nitric acid for nitration.
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Major Products
Nucleophilic Substitution: Formation of substituted anilines or thiophenols.
Electrophilic Substitution: Formation of nitro or sulfonic acid derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Difluoromethylmercapto-bromobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Potential use in the development of bioactive molecules due to its unique chemical properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug synthesis.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of difluoromethylmercapto-bromobenzene involves its interaction with specific molecular targets. The difluoromethylmercapto group can form strong hydrogen bonds, enhancing the compound’s binding affinity to biological targets . Additionally, the bromobenzene core can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Dibromonitrobenzene Derivatives: These compounds also feature bromine atoms on a benzene ring and are used in similar applications.
Trifluoromethylbenzene Derivatives: These compounds have a trifluoromethyl group instead of a difluoromethylmercapto group and exhibit different reactivity and properties.
Uniqueness
Difluoromethylmercapto-bromobenzene is unique due to the presence of both bromine and difluoromethylmercapto groups, which confer distinct chemical reactivity and potential for diverse applications. The difluoromethylmercapto group enhances the compound’s ability to participate in hydrogen bonding and increases its lipophilicity, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
1-bromo-2-(difluoromethylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c8-5-3-1-2-4-6(5)11-7(9)10/h1-4,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVMPQFPWJVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)SC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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